![molecular formula C10H11ClN2O2 B135477 1-(5-Chloro-2-nitrophenyl)pyrrolidine CAS No. 133387-30-1](/img/structure/B135477.png)
1-(5-Chloro-2-nitrophenyl)pyrrolidine
Overview
Description
“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11ClN2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a reaction mixture can be concentrated to dryness and purified using silica chromatography .Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-nitrophenyl)pyrrolidine” includes a pyrrolidine ring attached to a 5-chloro-2-nitrophenyl group . The structure can be represented by the SMILES string [O-]N+C=C1)C(N2CCCC2)=O)=O .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, can participate in various chemical reactions. For example, they can show nanomolar activity against certain enzymes, suggesting that further modifications could investigate how the chiral moiety influences enzyme inhibition .Physical And Chemical Properties Analysis
“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a solid compound with a molecular weight of 254.67 . Its InChI key is SSHKTLSLBNQIPB-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Researchers have explored derivatives of 1-(5-Chloro-2-nitrophenyl)pyrrolidine to develop potential drug candidates. Key aspects include:
- Bioactive Molecules : Various derivatives of 1-(5-Chloro-2-nitrophenyl)pyrrolidine exhibit target selectivity. Researchers have studied their structure–activity relationships (SAR) and steric factors influencing biological activity .
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione derivatives have been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. These enzymes play roles in diseases such as retinal disorders and glaucoma .
Stereogenicity and Enantioselectivity
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Binding modes to enantioselective proteins vary based on these factors .
Other Potential Applications
While the literature primarily focuses on the areas mentioned above, further investigations may reveal additional applications. Researchers continue to explore the potential of this intriguing pyrrolidine derivative.
Safety and Hazards
Future Directions
The pyrrolidine scaffold, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
- However, we can explore related pyrrolidine derivatives that have known targets. For instance, some pyrrolidine-based compounds inhibit kinases (e.g., CK1γ and CK1ε) or carbonic anhydrase (CA) isoenzymes . Investigating these analogs might provide insights into potential targets.
Target of Action
properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPVCGYGYIXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389169 | |
Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
133387-30-1 | |
Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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